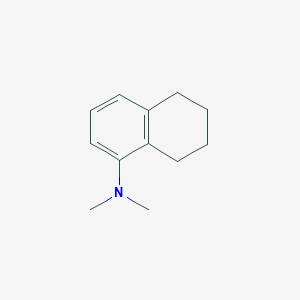
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C12H17N. It is a derivative of naphthalene, where the amine group is substituted at the first position, and the naphthalene ring is partially hydrogenated. This compound is known for its unique structural properties, which combine both aromatic and aliphatic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-naphthylamine using hydrogen in the presence of a catalyst such as palladium on carbon. The resulting 1-naphthalenamine, 5,6,7,8-tetrahydro- is then subjected to methylation using reagents like methyl iodide or dimethyl sulfate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can further hydrogenate the compound, converting it into fully saturated amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents under basic or acidic conditions.
Major Products Formed:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-Naphthalenamine, 5,6,7,8-tetrahydro-
- 1-Naphthalenamine, N,N-dimethyl-
- 5,6,7,8-Tetrahydro-1-naphthylamine
Uniqueness: N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to its combined aromatic and aliphatic structure, which imparts distinct chemical and physical properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
13541-35-0 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,3-4,6,8H2,1-2H3 |
InChI Key |
YFKHVDPZKCGFJD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1CCCC2 |
Canonical SMILES |
CN(C)C1=CC=CC2=C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















